Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Catalog No.
S797738
CAS No.
96568-04-6
M.F
C10H8Cl2FNO3
M. Wt
280.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxop...

CAS Number

96568-04-6

Product Name

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

IUPAC Name

ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Molecular Formula

C10H8Cl2FNO3

Molecular Weight

280.08 g/mol

InChI

InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3

InChI Key

IEUHWNLWVMLHHC-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F

Synonyms

Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-β-oxo-3-pyridinepropanoate;

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F

The exact mass of the compound Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS 96568-04-6) is a specialized polyhalogenated beta-keto ester that serves as the foundational building block for 1,8-naphthyridine-based fluoroquinolone antibiotics, such as gemifloxacin, tosufloxacin, and trovafloxacin. Featuring a highly functionalized pyridine core with a 2,6-dichloro-5-fluoro substitution pattern, this compound is specifically engineered for Gould-Jacobs-type cyclization. As a stable, crystalline solid (melting point 68–72 °C), it offers a highly processable alternative to moisture-sensitive acid chloride precursors, enabling streamlined, high-yielding routes to advanced pharmaceutical active pharmaceutical ingredients (APIs) [1].

Attempting to substitute this compound with the more common phenyl analog, ethyl 2,4-dichloro-5-fluorobenzoylacetate, fundamentally alters the reaction trajectory, yielding a standard quinoline core rather than the targeted 1,8-naphthyridine scaffold required for next-generation antibiotics. Furthermore, substituting with the direct precursor, 2,6-dichloro-5-fluoronicotinoyl chloride, introduces significant process liabilities; the acid chloride is highly moisture-sensitive and requires an additional, yield-limiting malonate condensation and decarboxylation step (typically yielding ~74%) before cyclization can occur. Finally, the specific 2,6-dichloro pattern is non-negotiable: the 2-position chlorine is essential for the initial intramolecular cyclization, while the 6-position chlorine is preserved for late-stage nucleophilic aromatic substitution (SNAr) with amine side chains [1].

Process Yield and Stability vs. Acid Chloride Precursors

Procuring the pre-formed beta-keto ester (CAS 96568-04-6) directly bypasses the need for in-house synthesis from 2,6-dichloro-5-fluoronicotinoyl chloride. Literature indicates that the conversion of the acid chloride to the beta-keto ester via malonate condensation typically achieves yields of only ~74% and requires handling moisture-sensitive intermediates. In contrast, utilizing the stable, crystalline beta-keto ester directly in the subsequent reaction with triethyl orthoformate and an amine enables immediate entry into the cyclization cascade, significantly improving overall process efficiency and API throughput [1].

Evidence DimensionSynthetic efficiency and intermediate stability
Target Compound DataStable crystalline solid (MP 68-72 °C), ready for direct Gould-Jacobs cyclization
Comparator Or Baseline2,6-dichloro-5-fluoronicotinoyl chloride (requires a ~74% yield conversion step)
Quantified DifferenceEliminates a yield-limiting (26% loss) synthetic step and removes moisture-sensitive handling requirements
ConditionsIndustrial scale-up of naphthyridine core synthesis

Direct procurement of the beta-keto ester eliminates a bottleneck step, reducing process complexity and improving overall yield for API manufacturing.

Scaffold Determination: Naphthyridine vs. Quinoline Core Formation

The selection of the pyridine-based beta-keto ester over its phenyl counterpart (ethyl 2,4-dichloro-5-fluorobenzoylacetate) is the defining step in synthesizing 1,8-naphthyridine antibiotics rather than standard quinolones. When subjected to cyclization, the pyridine nitrogen alters the electronic distribution of the resulting bicyclic core, yielding the 1,8-naphthyridine scaffold found in drugs like tosufloxacin. This structural divergence is critical, as naphthyridines often exhibit enhanced potency against Gram-positive pathogens and distinct pharmacokinetic profiles compared to their quinoline analogs[1].

Evidence DimensionCore scaffold identity and resultant API class
Target Compound DataYields 1,8-naphthyridine core upon cyclization
Comparator Or BaselineEthyl 2,4-dichloro-5-fluorobenzoylacetate (yields standard quinoline core)
Quantified Difference100% divergence in core scaffold identity (bicyclic nitrogen content)
ConditionsGould-Jacobs cyclization conditions (triethyl orthoformate, amine, heat)

Buyers targeting next-generation, resistance-breaking fluoroquinolones must use this specific pyridine derivative to achieve the required 1,8-naphthyridine scaffold.

Regioselective Dual-Chlorine Functionality for Late-Stage Functionalization

The 2,6-dichloro substitution pattern of this compound is specifically engineered for sequential, regioselective reactivity. During the formation of the naphthyridine core, the chlorine at the 2-position undergoes intramolecular displacement to close the ring. Crucially, the chlorine at the 6-position (which becomes the 7-position of the resulting 1,8-naphthyridine) remains intact and highly activated by the adjacent fluorine and ring nitrogen. This allows for highly efficient, quantitative late-stage nucleophilic aromatic substitution (SNAr) with complex amines (e.g., pyrrolidines or piperazines) to finalize the API structure [1].

Evidence DimensionRegioselective halogen displacement during synthesis
Target Compound Data2-chloro group reacts during cyclization; 6-chloro group is preserved for late-stage SNAr
Comparator Or BaselineMono-chloro analogs (e.g., 2-chloro-5-fluoronicotinoylacetate)
Quantified DifferenceEnables a two-stage sequential substitution that is impossible with mono-halogenated baselines
ConditionsSequential Gould-Jacobs cyclization followed by amine coupling in API synthesis

The dual-halogen design is essential for buyers who need to build the bicyclic core and subsequently attach proprietary amine side chains in the final API.

Synthesis of 1,8-Naphthyridine Antibiotics

The primary industrial application is as the foundational building block for advanced fluoroquinolone APIs like gemifloxacin, tosufloxacin, and trovafloxacin, where the pyridine core is strictly required to achieve the correct bicyclic scaffold [1].

Late-Stage Functionalization Libraries

Used in medicinal chemistry to generate libraries of novel antibacterial agents. The preserved 6-chloro group allows researchers to rapidly attach various amine side chains via SNAr to screen for activity against drug-resistant pathogens [1].

Process Optimization in API Manufacturing

Procured at scale by pharmaceutical manufacturers looking to bypass the handling of sensitive acid chlorides and avoid the yield losses associated with in-house beta-keto ester synthesis, thereby streamlining the overall production timeline [2].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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